
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a synthetic organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Nitration: The furan ring is then nitrated using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitrophenyl group.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an appropriate acrylate and an amine, in this case, m-toluidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated furans.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of biological systems and pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
作用機序
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the acrylamide moiety might form covalent bonds with nucleophilic sites in proteins.
類似化合物との比較
Similar Compounds
3-(5-(4-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide: Similar structure with a different position of the nitro group.
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide: Similar structure with a different position of the methyl group.
Uniqueness
The unique combination of the nitrophenyl group, furan ring, and acrylamide moiety in 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide provides distinct chemical and physical properties that can be exploited in various applications. Its specific substitution pattern may offer advantages in terms of reactivity and selectivity in chemical reactions.
特性
CAS番号 |
853351-21-0 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
(E)-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b11-9+ |
InChIキー |
VEHXHXFLQIERPJ-PKNBQFBNSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


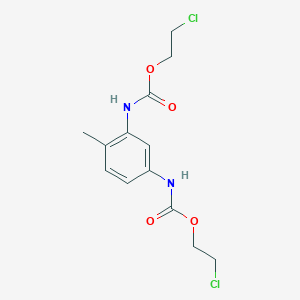



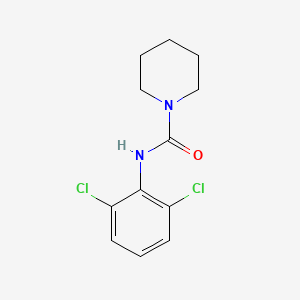
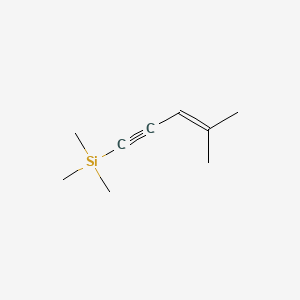

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

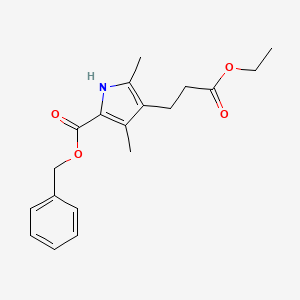
![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)
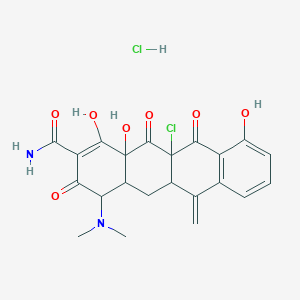

![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
